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Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent with a unique dual

mechanism of action, making it a valuable tool for researchers in virology and drug

development.[1][2] It functions as a prodrug, converting in plasma to its active form, AC1115.[3]

This active metabolite targets two critical proteins: the SARS-CoV-2 main protease (Mpro or

3CLpro), which is essential for viral replication, and the host-cell enzyme Cathepsin L (CTSL).

[3][4][5] The inhibition of CTSL provides a direct mechanism to study the endosomal pathway

of viral entry, a key process for numerous viruses, including coronaviruses.

The dual-inhibitory nature of Olgotrelvir allows for the simultaneous blockade of viral entry and

replication.[2][4] This makes it a potent antiviral candidate and a versatile research tool for

dissecting the viral life cycle. Specifically, its ability to inhibit CTSL can be leveraged to explore

the reliance of different viruses or viral variants on the endosomal entry pathway versus direct

fusion at the plasma membrane.

Mechanism of Action for Studying Viral Entry

Viruses like SARS-CoV-2 can enter host cells through two primary routes:

Plasma Membrane Fusion: The viral spike protein is cleaved by cell surface proteases like

TMPRSS2, leading to direct fusion of the viral and cellular membranes.
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Endosomal Entry: The virus is taken up into an endosome. Inside the endosome, host

proteases, primarily Cathepsin L, cleave the spike protein, triggering membrane fusion and

release of the viral genome into the cytoplasm.

Olgotrelvir's active form, AC1115, is a potent inhibitor of human CTSL. By treating cells with

Olgotrelvir, researchers can specifically block the endosomal entry pathway. This allows for

the investigation of:

The primary entry route of a specific virus or viral variant in different cell types.

The role of CTSL in viral pathogenesis.

The efficacy of entry-inhibiting drugs.

The potential for viruses to develop resistance to entry inhibitors.

Quantitative Data
The inhibitory activity of Olgotrelvir and its active form, AC1115, has been quantified in various

assays. These values are crucial for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite)

Target Assay Type IC50 Value Reference

SARS-CoV-2 Mpro

(WA-1)
Enzymatic Assay 2.7 nM

SARS-CoV-2 Mpro

(Omicron)
Enzymatic Assay 14.3 nM

Human Cathepsin L

(CTSL)
Enzymatic Assay 27.4 pM

Table 2: Antiviral Activity of Olgotrelvir Against SARS-CoV-2 Variants in Vero E6 Cells
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SARS-CoV-2
Variant

Assay Type
Average EC50
Value

Reference

WA-1 Cell-based Assay 0.28 - 4.26 µM [1]

Alpha Cell-based Assay 0.28 - 4.26 µM [1]

Beta Cell-based Assay 0.28 - 4.26 µM [1]

Delta Cell-based Assay 0.28 - 4.26 µM [1]

Gamma Cell-based Assay 0.28 - 4.26 µM [1]

Lambda Cell-based Assay 0.28 - 4.26 µM [1]

Experimental Protocols
Protocol 1: Pseudovirus Entry Inhibition Assay

This protocol is designed to specifically assess the inhibition of viral entry mediated by the

interaction of the viral spike protein with host cell receptors and proteases. It uses replication-

incompetent pseudoviruses, which carry a reporter gene (e.g., luciferase or GFP), making them

safe to handle in a BSL-2 laboratory.

Objective: To determine the effect of Olgotrelvir on the CTSL-mediated entry of SARS-CoV-2

pseudoviruses into host cells.

Materials:

HEK293T cells expressing ACE2 (HEK293T-ACE2)

SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles

carrying a luciferase reporter gene

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin
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Olgotrelvir (STI-1558)

DMSO (vehicle control)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per

well. Incubate for 24 hours at 37°C, 5% CO2.

Compound Preparation: Prepare a serial dilution of Olgotrelvir in complete DMEM. A typical

concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only control.

Pre-treatment: Remove the culture medium from the cells and add 50 µL of the prepared

Olgotrelvir dilutions or DMSO control to the respective wells. Incubate for 1-2 hours at 37°C.

Infection: Add 50 µL of SARS-CoV-2 pseudovirus suspension to each well.

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

Lysis and Luminescence Reading: Remove the supernatant. Lyse the cells and measure

luciferase activity according to the manufacturer's protocol for the chosen luciferase assay

system.

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the

DMSO control. Plot the results and determine the EC50 value, which is the concentration of

Olgotrelvir that inhibits pseudovirus entry by 50%.

Protocol 2: Live Virus Replication Assay (Focus on Entry Contribution)

This protocol assesses the overall antiviral activity of Olgotrelvir, which includes its effects on

both entry and replication. By comparing results in cells with different entry pathway
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dependencies (e.g., Vero E6 cells, which rely on endosomal entry, vs. Calu-3 cells, which

primarily use TMPRSS2-mediated entry), the contribution of entry inhibition can be inferred.

Objective: To quantify the antiviral efficacy of Olgotrelvir against live SARS-CoV-2 in a cell line

dependent on endosomal entry.

Materials:

Vero E6 cells

Live, replication-competent SARS-CoV-2

Eagle's Minimum Essential Medium (EMEM) with 2% FBS

Olgotrelvir (STI-1558)

DMSO (vehicle control)

96-well cell culture plates

Reagents for quantifying viral load (e.g., RT-qPCR kit or antibody for immunofluorescence)

BSL-3 containment facility

Procedure:

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well

and incubate overnight.

Compound Treatment: Prepare serial dilutions of Olgotrelvir in EMEM. Remove the growth

medium from the cells and add the compound dilutions.

Infection: Immediately after adding the compound, infect the cells with SARS-CoV-2 at a

Multiplicity of Infection (MOI) of 0.01.

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

Quantification of Viral Replication:
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For RT-qPCR: Extract RNA from the cell supernatant or cell lysate. Perform RT-qPCR to

quantify viral RNA copies.

For Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against a

viral protein (e.g., Nucleocapsid). Image and quantify the percentage of infected cells.

Data Analysis: Determine the EC50 value by plotting the reduction in viral RNA or infection

percentage against the log of Olgotrelvir concentration.

Visualizations

Host Cell

Endosome Membrane Fusion &
Viral Genome Release

Spike Cleavage

Viral Polyproteins

Translation

Cathepsin L
(CTSL)

Viral Replication Cycle

SARS-CoV-2
Main Protease (Mpro)

Functional Viral ProteinsCleavage

Olgotrelvir
(Active Form: AC1115)

Inhibits

Inhibits

SARS-CoV-2 Virion
Endocytosis

Click to download full resolution via product page

Caption: Dual inhibitory mechanism of Olgotrelvir on viral entry and replication.
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Caption: Experimental workflow for a pseudovirus entry inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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